molecular formula C9H10ClNO2 B13614335 2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid

2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid

Cat. No.: B13614335
M. Wt: 199.63 g/mol
InChI Key: DEVGHOVSYXXBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the reaction of 3-chloropyridine with a suitable alkylating agent under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The pathways involved may include binding to active sites of enzymes, altering their conformation, and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid: Similar structure with a bromine atom instead of chlorine.

    2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid: Contains a fluorine atom in place of chlorine.

    2-(3-Iodopyridin-4-yl)-2-methylpropanoic acid: Iodine atom substitution.

Uniqueness

2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13)

InChI Key

DEVGHOVSYXXBLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=NC=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.